5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide
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Overview
Description
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide” is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide” typically involves multi-step organic reactions. Common starting materials might include indole derivatives and benzothiazepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
Biologically, indole derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol, indomethacin.
Benzothiazepine Derivatives: Compounds like diltiazem, clentiazem.
Uniqueness
What sets “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide” apart from similar compounds is its unique structural features, such as the specific arrangement of the indole and benzothiazepine rings, and the presence of the chloro and dioxide functional groups
Properties
CAS No. |
206256-21-5 |
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Molecular Formula |
C15H9ClN2O3S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2O3S/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)22(14,20)21/h1-7,17H,(H,18,19) |
InChI Key |
KQKZEKTZSJACKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(S2(=O)=O)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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